4-Ethyldibenzothiophene

Vue d'ensemble

Description

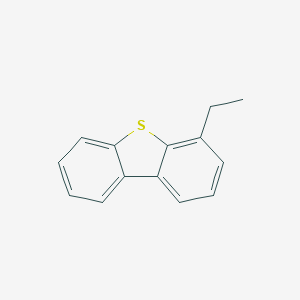

4-Ethyldibenzothiophene is an organic compound with the molecular formula C₁₄H₁₂S. It is a derivative of dibenzothiophene, where an ethyl group is attached to the fourth position of the dibenzothiophene ring. This compound is commonly found in petroleum and coal tar and is known for its antimicrobial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyldibenzothiophene can be achieved through various methods. One notable method involves the electrochemical cyclization of bis(biaryl) disulfides in the presence of tetrabutylammonium bromide, water, and lithium perchlorate, using nitromethane as the solvent. The reaction is performed at 100°C in an undivided electrochemical cell with platinum electrodes .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic coupling of ethyl-substituted aromatic compounds with sulfur sources under high-temperature conditions. Transition-metal-catalyzed coupling reactions are also employed to construct the dibenzothiophene framework .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethyldibenzothiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to the corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

4-Ethyldibenzothiophene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.

Biology: Its antimicrobial properties make it useful in studying bacterial inhibition.

Industry: Used in the production of organic light-emitting diodes (OLEDs) and organic thin-film solar cells due to its luminescent properties

Mécanisme D'action

The antimicrobial effect of 4-Ethyldibenzothiophene is primarily due to its ability to bind to the active site of the enzyme DNA gyrase, inhibiting the growth of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans . This binding interferes with the DNA replication process, leading to bacterial cell death.

Comparaison Avec Des Composés Similaires

- 4-Methyldibenzothiophene

- 3-Methyldibenzothiophene

- 4,6-Dimethyldibenzothiophene

Comparison: 4-Ethyldibenzothiophene is unique due to the presence of the ethyl group at the fourth position, which influences its chemical reactivity and physical properties. Compared to its methyl-substituted counterparts, the ethyl group provides a different steric and electronic environment, affecting its interactions in chemical reactions and its antimicrobial efficacy .

Activité Biologique

4-Ethyldibenzothiophene (4-EDBT) is a polycyclic aromatic compound that belongs to the dibenzothiophene family. It is primarily studied for its potential biological activities, including its effects on human health and its environmental implications. This article reviews the biological activity of 4-EDBT, focusing on its toxicity, mutagenicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of two fused benzene rings and a thiophene ring with an ethyl group attached. Its molecular formula is C_{14}H_{12}S, and it has a molecular weight of 224.31 g/mol.

Toxicological Studies

Recent studies have highlighted the toxicological profile of 4-EDBT. The U.S. Environmental Protection Agency (EPA) has conducted assessments to establish provisional toxicity values for dibenzothiophenes, including 4-EDBT. Key findings include:

- Acute Toxicity : In rodent models, high doses (30 mg/kg-day) resulted in significant clinical chemistry changes, including increased calcium levels and altered protein fractions in serum, suggesting potential liver damage .

- Histopathological Findings : Histological examinations revealed centrilobular hepatocyte hypertrophy and necrosis in the liver of treated rats. Changes were also observed in kidney tissues, indicating nephrotoxicity at elevated doses .

- Mutagenicity : Some studies suggest that dibenzothiophenes may exhibit mutagenic properties, although specific data on 4-EDBT remains limited. The structural similarity to other known mutagens raises concerns about its potential genetic toxicity .

Case Study 1: Hepatic Effects in Rodents

In a controlled study involving male and female rats administered varying doses of 4-EDBT, significant changes in body weight and food consumption were noted at the highest dose. Histopathological evaluations indicated liver damage characterized by hypertrophy and necrosis, with a no-observed-adverse-effect level (NOAEL) identified at lower doses .

Case Study 2: Environmental Impact

Research has also focused on the environmental persistence of 4-EDBT. As a component of fossil fuels, its presence in soil and water can lead to bioaccumulation in aquatic organisms, potentially impacting food chains and ecosystem health.

Potential Therapeutic Applications

Despite its toxicological concerns, there is ongoing research into the potential therapeutic applications of dibenzothiophenes. For example:

- Antiviral Activity : Some derivatives have been explored for their antiviral properties against hepatitis C virus (HCV) due to their structural characteristics that may inhibit viral replication .

- Catalytic Applications : 4-EDBT has been used as a model compound for studying catalytic desulfurization processes in fuel production, highlighting its relevance in energy applications .

Summary Table of Biological Activities

| Activity | Findings |

|---|---|

| Acute Toxicity | Significant changes in serum chemistry at high doses |

| Histopathology | Liver hypertrophy and necrosis observed |

| Mutagenicity | Potential mutagenic effects suggested |

| Antiviral Research | Investigated as a candidate for HCV treatment |

| Environmental Persistence | Concerns about bioaccumulation in ecosystems |

Propriétés

IUPAC Name |

4-ethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-2-10-6-5-8-12-11-7-3-4-9-13(11)15-14(10)12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQANWUIWGKINGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237913 | |

| Record name | 4-Ethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89816-99-9 | |

| Record name | 4-Ethyldibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089816999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.